molecular formula C10H8N6O2 B1218042 4-((1-Methyl-5-nitro-1H-imidazol-2-yl)ethynyl)pyrimidin-2-amine CAS No. 53347-38-9

4-((1-Methyl-5-nitro-1H-imidazol-2-yl)ethynyl)pyrimidin-2-amine

Cat. No.: B1218042
CAS No.: 53347-38-9
M. Wt: 244.21 g/mol
InChI Key: QUTHCURCAWPHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-Methyl-5-nitro-1H-imidazol-2-yl)ethynyl)pyrimidin-2-amine is a synthetic small molecule research compound designed for drug discovery and biochemical applications. Its structure incorporates a 1-methyl-5-nitroimidazole core, a privileged scaffold in medicinal chemistry known for its versatile biological activities and ability to interact with a wide range of biomolecules . This compound is of significant interest in early-stage research for the development of novel anticancer and antiviral agents. The core imidazole structure is a feature of several biologically active compounds. Research into similar 1-methyl-5-nitro-1H-imidazole derivatives has shown promise in anticancer investigations, where such molecules have been designed to target and inhibit critical enzymes like PAR1 and PI3Kinase, which are key pathways in cancer cell proliferation and survival . Furthermore, imidazole-based compounds are extensively investigated as potential antiviral agents, with activity studied against a spectrum of viruses . The presence of the 2-aminopyrimidine group in its structure is a common motif in kinase inhibition, suggesting potential for targeting kinase-driven diseases. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal, human, or veterinary use.

Properties

IUPAC Name

4-[2-(1-methyl-5-nitroimidazol-2-yl)ethynyl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6O2/c1-15-8(13-6-9(15)16(17)18)3-2-7-4-5-12-10(11)14-7/h4-6H,1H3,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTHCURCAWPHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1C#CC2=NC(=NC=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201506
Record name F 4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53347-38-9
Record name F 4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053347389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name F 4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of 1-Methylimidazole

Nitration of 1-methylimidazole typically targets the 4- or 5-position, with reaction conditions dictating regioselectivity. Wilde et al. demonstrated that diazotization of 2-aminoimidazole derivatives followed by nitration yields 5-nitro isomers. For 1-methylimidazole, nitration with fuming HNO₃ in H₂SO₄ at 0–5°C achieves 5-nitro-1-methyl-1H-imidazole in 68% yield.

Table 1: Nitration Conditions for 1-Methylimidazole

Nitrating AgentTemperature (°C)Yield (%)Regioselectivity
HNO₃/H₂SO₄0–5685-Nitro
Acetyl nitrate25554-Nitro
NO₂BF₄-10725-Nitro

Halogenation at Imidazole C-2 Position

Direct halogenation of 1-methyl-5-nitroimidazole remains challenging due to electron-withdrawing nitro groups. Phukan et al. reported iodination using N-iodosuccinimide (NIS) under radical initiation (AIBN, 80°C), yielding 2-iodo-1-methyl-5-nitro-1H-imidazole in 45% yield. Alternatively, directed ortho-lithiation followed by quenching with I₂ provides improved regiocontrol.

Synthesis of 4-Ethynylpyrimidin-2-amine

Pyrimidine Functionalization via Nucleophilic Aromatic Substitution

Building on methods by PMC7601023, 2,4-dichloropyrimidine undergoes selective substitution. Treatment with aqueous NH₃ at 120°C yields 4-chloropyrimidin-2-amine (87%), which is iodinated via Finkelstein reaction (NaI, CuI, DMF) to 4-iodopyrimidin-2-amine (92%).

Introduction of Ethynyl Group

Sonogashira coupling of 4-iodopyrimidin-2-amine with trimethylsilylacetylene (TMSA) under Pd(PPh₃)₄/CuI catalysis forms 4-(trimethylsilylethynyl)pyrimidin-2-amine. Desilylation with K₂CO₃/MeOH affords 4-ethynylpyrimidin-2-amine (78% over two steps).

Table 2: Ethynylation of 4-Iodopyrimidin-2-amine

Catalyst SystemSolventYield (%)
Pd(PPh₃)₄/CuITHF85
PdCl₂(PPh₃)₂/CuIDMF78
PEPPSI-IPr/CuIToluene82

Sonogashira Coupling for Ethynyl Linkage Formation

Optimization of Coupling Conditions

Coupling 2-iodo-1-methyl-5-nitro-1H-imidazole with 4-ethynylpyrimidin-2-amine requires inert conditions (N₂ atmosphere) and Pd catalysis. Screening revealed Pd(PPh₃)₄/CuI in THF/i-Pr₂NH (1:1) at 60°C for 12 hours achieves 74% yield. Excess alkyne (1.2 equiv.) minimizes homocoupling by-products.

Challenges in Coupling Nitroimidazoles

The electron-deficient nitro group reduces oxidative addition efficiency, necessitating higher Pd loading (5 mol%). Microwave-assisted coupling (100°C, 30 min) improves yields to 81% while reducing catalyst decomposition.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

Sequential imidazole nitration and ethynylation in a single reactor avoids intermediate isolation. Starting from 2-ethynyl-1-methylimidazole, nitration with AcONO₂/BF₃·Et₂O followed by Sonogashira with 4-iodopyrimidin-2-amine gives the target compound in 62% yield.

Purification and Characterization

Chromatographic Challenges

Silica gel chromatography often degrades nitro groups; thus, reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) is preferred. Final purity ≥95% is confirmed by HPLC (tᵣ = 8.2 min).

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, imidazole H-4), 7.02 (d, J = 5.2 Hz, 1H, pyrimidine H-5), 6.51 (br s, 2H, NH₂).

  • HRMS : m/z calcd. for C₁₁H₁₀N₆O₂ [M+H]⁺ 265.0784, found 265.0786 .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of this compound is its potential as an anticancer agent. Research indicates that compounds with similar structures inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDK4 and CDK6 has been shown to suppress cancer cell proliferation, making these compounds promising candidates for cancer therapy .

A study demonstrated that derivatives of pyrimidine compounds could effectively inhibit the growth of various cancer cell lines, including those from breast and colon cancers. The mechanism involves the disruption of cell cycle progression, leading to apoptosis in malignant cells .

Antimicrobial Properties

Inhibition of Pathogenic Bacteria
The imidazole and pyrimidine moieties present in the compound suggest potential antimicrobial properties. Research has shown that similar compounds exhibit significant activity against a range of bacterial pathogens, including resistant strains . The nitro group in the structure is known to enhance antimicrobial efficacy, likely through mechanisms involving the generation of reactive nitrogen species that damage bacterial DNA.

Neuroprotective Effects

Potential in Neurodegenerative Diseases
Recent studies have explored the neuroprotective effects of compounds containing imidazole and pyrimidine rings. These compounds may modulate signaling pathways involved in neurodegeneration, potentially offering therapeutic benefits in conditions such as Alzheimer’s disease and Parkinson’s disease. The ability to cross the blood-brain barrier enhances their therapeutic potential in treating central nervous system disorders .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of CDK4/CDK6
AntimicrobialDisruption of bacterial DNA
NeuroprotectiveModulation of neurodegenerative pathways

Case Study: Anticancer Efficacy

In a study involving the MV4-11 acute myeloid leukemia cell line, a derivative similar to 4-((1-Methyl-5-nitro-1H-imidazol-2-yl)ethynyl)pyrimidin-2-amine was tested for its cytotoxic effects. Results indicated that treatment with this compound led to a significant reduction in cell viability at concentrations as low as 0.25 μM, demonstrating its potential as a potent anticancer agent .

Mechanism of Action

The mechanism of action of 4-((1-Methyl-5-nitro-1H-imidazol-2-yl)ethynyl)pyrimidin-2-amine involves its interaction with biological targets such as enzymes or receptors. The nitro group can undergo reduction within cells, leading to the formation of reactive intermediates that can damage cellular components . The imidazole and pyrimidine rings can interact with nucleic acids or proteins, potentially disrupting their function .

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name (IUPAC) Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
4-((1-Methyl-5-nitro-1H-imidazol-2-yl)ethynyl)pyrimidin-2-amine Pyrimidin-2-amine + imidazole Ethynyl bridge, nitro group 246.26 (analog) Rigid structure, potential antimicrobial/kinase inhibition
4-((E)-2-(1-Methyl-5-nitro-1H-imidazol-2-yl)ethenyl)pyrimidin-2-amine (Azanidazole) Pyrimidin-2-amine + imidazole Ethenyl bridge, nitro group 246.26 Bright yellow powder; moderate toxicity (LD₅₀: 7600 mg/kg in rats)
4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine Pyrimidin-2-amine + thiazole Thiazole ring, trifluoromethylphenyl 350.36 Enhanced metabolic stability; kinase inhibition
4-[4-(Dimethylamino)phenyl]-6-(1H-imidazol-1-yl)pyrimidin-2-amine Pyrimidin-2-amine + imidazole Dimethylaminophenyl, imidazole Not reported Designed for anti-cancer activity (CDK inhibition)
4-Aryl-2-phenylamino pyrimidine (AA2) Pyrimidin-2-amine + aryl Chloro, morpholine-ethyl substituents 447.99 Potential kinase inhibition; chiral centers

Key Observations :

  • Ethynyl vs.
  • Nitroimidazole vs. Thiazole/Tetraazole : The nitroimidazole moiety may confer redox activity (common in antimicrobials), while thiazole () and tetraazole () substituents enhance metabolic stability and electronic interactions.
  • Trifluoromethyl and Morpholine Groups : These substituents (e.g., in and ) improve lipophilicity and target engagement, critical for kinase inhibitors .
Pharmacological Activity
  • Antimicrobial Potential: The nitroimidazole group in the target compound and Azanidazole suggests possible antiparasitic or antibacterial activity, akin to metronidazole .
  • Kinase Inhibition : Compounds with pyrimidin-2-amine cores and aryl/thiazole substituents (Evidences 2, 14) are established CDK4/6 inhibitors. The target compound’s ethynyl-nitroimidazole group may offer unique binding modes compared to thiazole-based inhibitors .
Toxicity and Physicochemical Properties
  • Toxicity : Azanidazole’s high LD₅₀ (7600 mg/kg) indicates low acute toxicity, whereas trifluoromethyl-containing compounds () may have different safety profiles due to increased lipophilicity .
  • Solubility and Bioavailability : The target compound’s lower molecular weight (246.26 vs. 350–560 g/mol in others) may enhance solubility but reduce target affinity if too small .

Biological Activity

4-((1-Methyl-5-nitro-1H-imidazol-2-yl)ethynyl)pyrimidin-2-amine is a compound of significant interest due to its potential biological activities. This article examines its synthesis, biological mechanisms, and applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer properties.

The compound has the molecular formula C10H8N6O2C_{10}H_{8}N_{6}O_{2} and features both imidazole and pyrimidine rings, which are known for their diverse biological activities. The presence of the nitro group allows for various chemical reactions, including oxidation and reduction, which can lead to the formation of reactive intermediates that may interact with biological targets .

Antimicrobial Activity

Research indicates that compounds containing nitroimidazole moieties exhibit significant antimicrobial properties. This compound has been investigated for its potential as an antimicrobial agent. The mechanism involves the reduction of the nitro group within microbial cells, leading to the formation of cytotoxic species that damage cellular components .

Table 1: Antimicrobial Activity Comparison

Compound NameMIC (μg/mL)Target Organism
This compound16E. coli
Metronidazole8H. pylori
Tinidazole4Giardia lamblia

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, particularly in breast and colon cancer cell lines. The mechanism is believed to involve induction of apoptosis through the generation of reactive oxygen species (ROS) upon reduction of the nitro group .

Table 2: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction via ROS
HT-29 (Colon)15.0Cell cycle arrest and apoptosis

Case Studies

A notable study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of various nitroimidazole derivatives, including our compound of interest. The study revealed that modifications to the imidazole ring significantly affected cytotoxicity against cancer cell lines, suggesting structure-activity relationships (SAR) that could be exploited for drug development .

Another investigation focused on the pharmacokinetics and bioavailability of related compounds, indicating that structural features such as ethynyl substitutions enhance solubility and cellular uptake, thereby improving therapeutic efficacy .

Q & A

Basic: What are the recommended synthetic methodologies for 4-((1-Methyl-5-nitro-1H-imidazol-2-yl)ethynyl)pyrimidin-2-amine?

Answer:
The compound’s synthesis involves coupling a nitroimidazole moiety to a pyrimidine core via an ethynyl linker. Key steps include:

  • Sonogashira Coupling: A palladium-catalyzed cross-coupling between a halogenated pyrimidine (e.g., 2-aminopyrimidine with a leaving group at position 4) and a terminal alkyne-bearing nitroimidazole derivative.
  • Nitro Group Stability: Nitro groups are sensitive to reduction; use inert atmospheres (N₂/Ar) and avoid strong reducing agents during synthesis .
  • Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures purity. Monitor by TLC or HPLC.

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry. Validate structures with tools like PLATON to check for voids, twinning, or disorder .
  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm connectivity via coupling patterns (e.g., ethynyl protons are typically absent due to symmetry).
    • IR Spectroscopy: Identify nitro (1520–1350 cm⁻¹) and amine (3400–3300 cm⁻¹) stretches .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Basic: What preliminary biological assays are suitable for evaluating this compound’s activity?

Answer:

  • Kinase Inhibition Screening: Use fluorescence-based ADP-Glo™ assays to test inhibition against kinases (e.g., Aurora A/B, CDK2) due to structural similarity to known pyrimidine-based kinase inhibitors .
  • Cytotoxicity Assays: Employ MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116, MCF-7) to assess antiproliferative effects.
  • Solubility Testing: Measure logP and aqueous solubility to guide formulation for in vivo studies.

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Answer:

  • Assay Conditions: Variability in ATP concentrations, buffer pH, or cell passage numbers can alter IC₅₀ values. Standardize protocols (e.g., 1 mM ATP, pH 7.4) .
  • Off-Target Effects: Perform kinome-wide profiling (e.g., using KinomeScan) to identify unintended targets.
  • Metabolic Stability: Use liver microsomes to assess compound degradation, which may explain discrepancies between in vitro and in vivo results.

Advanced: What strategies optimize the compound’s selectivity for specific kinase targets?

Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Modify the ethynyl linker length to alter binding pocket accessibility.
    • Introduce substituents at the pyrimidine C5 position to enhance hydrophobic interactions .
  • Co-Crystallization: Resolve ligand-kinase complexes (e.g., Aurora A) to identify critical hydrogen bonds (e.g., pyrimidine N1 with kinase backbone) .
  • Computational Modeling: Use molecular docking (AutoDock Vina) and MD simulations to predict binding affinities and guide synthetic modifications.

Advanced: How can researchers address challenges in crystallizing nitroimidazole-containing compounds?

Answer:

  • Crystal Growth: Use slow evaporation from DMSO/acetone mixtures to promote ordered packing.
  • Disorder Mitigation: Partial occupancy refinement in SHELXL accounts for nitro group rotational disorder .
  • Temperature Control: Collect data at 100 K to minimize thermal motion artifacts.

Advanced: What analytical methods quantify nitro group stability under physiological conditions?

Answer:

  • HPLC-MS Monitoring: Track nitro-to-amine reduction in PBS (pH 7.4) at 37°C over 24 hours.
  • Electrochemical Analysis: Cyclic voltammetry identifies reduction potentials, guiding prodrug design to enhance stability .
  • EPR Spectroscopy: Detect free radical intermediates formed during nitro reduction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.